molecular formula C16H26N2O2 B2612746 Boc-dab-bzl hcl CAS No. 90914-09-3

Boc-dab-bzl hcl

Cat. No.: B2612746
CAS No.: 90914-09-3
M. Wt: 278.396
InChI Key: RZMMEZOSUOUFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-dab-bzl hydrochloride is a compound used in peptide synthesis. It is a derivative of the amino acid diaminobutyric acid, where the amino groups are protected by tert-butoxycarbonyl (Boc) and benzyl (Bzl) groups. The hydrochloride salt form enhances its solubility in water, making it easier to handle in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-dab-bzl hydrochloride typically involves the protection of the amino groups of diaminobutyric acid. The Boc group is introduced using tert-butyl dicarbonate in the presence of a base like triethylamine. The benzyl group is added through benzyl chloroformate under basic conditions. The final product is obtained as a hydrochloride salt by treating the protected diaminobutyric acid with hydrochloric acid .

Industrial Production Methods

Industrial production of Boc-dab-bzl hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the compound is synthesized on a resin and then cleaved off using appropriate reagents .

Chemical Reactions Analysis

Types of Reactions

Boc-dab-bzl hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Trifluoroacetic Acid (TFA): Used for the removal of the Boc group.

    Hydrogen Fluoride (HF): Used for the removal of the Bzl group.

    Bases like Triethylamine: Used during the protection steps

Major Products Formed

Scientific Research Applications

Boc-dab-bzl hydrochloride is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Boc-dab-bzl hydrochloride primarily involves its role as a protected amino acid derivative. The Boc and Bzl groups protect the amino groups during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in various chemical reactions to form peptides and other derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-dab-bzl hydrochloride is unique due to its specific combination of Boc and Bzl protecting groups, which provide orthogonal protection. This allows for selective deprotection and functionalization, making it highly versatile in peptide synthesis .

Properties

IUPAC Name

tert-butyl N-[4-(benzylamino)butyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2.ClH/c1-16(2,3)20-15(19)18-12-8-7-11-17-13-14-9-5-4-6-10-14;/h4-6,9-10,17H,7-8,11-13H2,1-3H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRYRDUPQWNZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCNCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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